6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile can be synthesized from 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile by demethylation . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar demethylation processes. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like dichloromethane and temperature control to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, forming different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity . Its hydroxyl and bromine substituents allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
6-bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-1-7(13)8-5(2-10)3-11-12(8)4-6/h1,3-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUVDUFAFVWZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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